tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a phenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl esters of N-protected amino acids, which are prepared by reacting protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is widely utilized in peptide chemical synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems enable the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a pyrrolidine ring with an aminomethyl and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWSLBYPKMSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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